Higher Lipophilicity (LogP)
The 3,4‑dichlorophenoxy isomer exhibits a higher calculated octanol‑water partition coefficient (LogP) than each of the other three regioisomers. This difference in lipophilicity is relevant for any application where passive membrane permeability, organic‑phase partitioning, or environmental distribution is a selection criterion [1] [2] [3].
| Evidence Dimension | Calculated octanol‑water partition coefficient (LogP) |
|---|---|
| Target Compound Data | 5.70 (SIELC) / 6.05 (ChemSrc) |
| Comparator Or Baseline | 2,4‑isomer (5.56), 2,5‑isomer (5.43), 2,6‑isomer (5.44) |
| Quantified Difference | ΔLogP = +0.14 to +0.27 (vs. 2,4‑isomer); +0.27 to +0.62 (vs. 2,5‑ and 2,6‑isomers) |
| Conditions | In silico prediction (unspecified software) |
Why This Matters
Procurement for lipophilicity‑driven SAR, ADME optimisation, or environmental fate studies should specify the 3,4‑isomer, as isomer‑swapping would alter LogP by up to ~0.6 units, a magnitude known to affect permeability and distribution [1] [2] [3].
- [1] SIELC Technologies. 4-Chloro-2-(3,4-dichlorophenoxy)benzothiazole. https://www.sielc.com/Compound-85391-67-9.html View Source
- [2] SIELC Technologies. 4-Chloro-2-(2,4-dichlorophenoxy)benzothiazole. https://www.sielc.com/Compound-85391-64-6.html View Source
- [3] SIELC Technologies. 4-Chloro-2-(2,5-dichlorophenoxy)benzothiazole; 4-Chloro-2-(2,6-dichlorophenoxy)benzothiazole. https://www.sielc.com/Compound-85391-65-7.html; https://www.sielc.com/Compound-85391-66-8.html View Source
